4-fluoro-2-methyl-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with a fluorine atom at position 4 and a methyl group at position 2. The sulfonamide group is further functionalized with a 2-(thiophen-3-yl)ethyl chain, introducing a heteroaromatic thiophene moiety. The fluorine and methyl substituents likely modulate electronic and steric properties, while the thiophene-ethyl linker may enhance lipophilicity and binding interactions .
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2S2/c1-10-8-12(14)2-3-13(10)19(16,17)15-6-4-11-5-7-18-9-11/h2-3,5,7-9,15H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYOQMMPFRZWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Sulfonic Acid
4-Fluoro-2-methylbenzenesulfonic acid reacts with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions:
Conditions :
Characterization :
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¹H NMR (CDCl₃): δ 7.85 (d, 1H, aromatic), 7.45 (m, 1H, aromatic), 2.65 (s, 3H, CH₃).
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FT-IR : 1370 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).
Synthesis of 2-(Thiophen-3-yl)ethylamine
Gabriel Synthesis
A two-step process involving alkylation and hydrolysis:
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Alkylation : Thiophen-3-ylmethanol reacts with phthalimide potassium salt in DMF:
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Hydrolysis : Cleavage with hydrazine hydrate:
Conditions :
Direct Amination of Thiophene Derivative
Thiophen-3-yl bromide undergoes nucleophilic substitution with ethylene diamine:
Conditions :
Sulfonamide Coupling Reaction
Classical Method
Reaction :
Conditions :
-
Solvent: Dichloromethane (DCM)
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Base: Pyridine (1.2 equiv)
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Temperature: 0°C → room temperature
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Reaction time: 4 hours
Optimization Insights :
Continuous Flow Synthesis
A modern approach enhances efficiency:
Purification and Characterization
Column Chromatography
Analytical Data
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¹H NMR (DMSO-d₆): δ 7.90 (d, 1H, SO₂NH), 7.45–7.20 (m, 4H, aromatic), 6.95 (m, 2H, thiophene), 3.40 (t, 2H, CH₂N), 2.85 (t, 2H, CH₂S), 2.55 (s, 3H, CH₃).
Comparative Analysis of Methods
Challenges and Mitigation Strategies
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Thiophene Sensitivity : Thiophene rings are prone to oxidation. Use inert atmospheres (N₂/Ar) and avoid strong oxidizers.
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Sulfonyl Chloride Hydrolysis : Moisture-free conditions are critical. Employ molecular sieves or anhydrous solvents.
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Amine Nucleophilicity : Enhance by using polar aprotic solvents (e.g., DMF) or catalytic bases (e.g., DMAP) .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in various therapeutic applications:
- Antimicrobial Activity : Research indicates that sulfonamides exhibit antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively.
- Cancer Research : Some studies suggest that compounds with similar structures can act as inhibitors in cancer cell proliferation pathways, making them candidates for anticancer drug development.
Biological Studies
The biological activity of 4-fluoro-2-methyl-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide has been explored in various contexts:
- Enzyme Inhibition : The compound's ability to bind to specific enzymes has been investigated, revealing potential applications as a biochemical probe for studying enzyme functions.
- Receptor Modulation : It may interact with certain receptors, influencing signaling pathways relevant to disease processes.
Data Table: Comparison of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anticancer | Inhibitory effects on cancer cell lines | |
| Enzyme Inhibition | Binds to specific enzymes involved in metabolic pathways |
Case Studies
Several studies highlight the applications of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. Results indicated significant inhibition against a range of bacterial strains.
- Cancer Cell Proliferation Study : Research published in Cancer Research examined the effects of similar compounds on cancer cell lines, demonstrating that modifications to the sulfonamide structure could enhance anticancer activity.
- Enzyme Interaction Analysis : A biochemical study investigated how this compound interacts with specific enzymes related to metabolic pathways, providing insights into its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 4-fluoro-2-methyl-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Core Sulfonamide Derivatives
- N-[2-(4-Fluorophenyl)ethyl]methanesulfonamide (): This simpler analog lacks the thiophene ring and methyl substitution on the benzene core. The molecular weight (≈213 g/mol) is significantly lower than the target compound, suggesting differences in pharmacokinetics .
4-Fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide ():
This compound shares a sulfonamide backbone but incorporates a furan-2-yl group and a thiophene-2-sulfonyl moiety. The dual heterocycles increase molecular complexity (MW: 415.5 g/mol) and may enhance binding to hydrophobic pockets. The thiophene-2-sulfonyl group introduces additional steric bulk compared to the target compound’s thiophen-3-yl chain .
Thiophene-Containing Analogs
- 2-(Thiophen-3-yl)ethyl 4-Methylbenzenesulfonate (): Synthesized via tosylation of 2-(thiophen-3-yl)ethanol, this derivative replaces the sulfonamide with a tosyl ester. The ester group alters reactivity, making it more susceptible to hydrolysis than the sulfonamide. The methyl substitution on the benzene ring is retained, but the lack of fluorine reduces electronic polarization .
- N-[2-(Furan-2-yl)-2-(Thiophen-3-yl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide (): This analog incorporates both furan and thiophene rings, along with a methyl-oxazole substituent. Its molecular weight (414.5 g/mol) is comparable to the target compound, but the additional heterocycles may reduce metabolic stability .
Key Physicochemical Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound* | C₁₃H₁₃FN₂O₂S₂ | 324.4 | 4-F, 2-CH₃, thiophen-3-yl ethyl |
| 4-Fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide | C₁₆H₁₄FNO₅S₃ | 415.5 | Furan-2-yl, thiophene-2-sulfonyl |
| N-[2-(4-Fluorophenyl)ethyl]methanesulfonamide | C₉H₁₂FNO₂S | 213.3 | 4-Fluorophenyl, methanesulfonamide |
*Calculated based on structural analysis.
Biological Activity
4-Fluoro-2-methyl-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a synthetic compound classified within the sulfonamide class, notable for its diverse biological activities and potential therapeutic applications. The compound's unique structural features, including a fluorine atom and a thiophene moiety, contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 380.5 g/mol. The compound features:
- Fluorine atom : Enhances lipophilicity and may improve binding affinity to biological targets.
- Thiophene ring : Known for its role in enhancing biological activity through interactions with various enzymes and receptors.
- Sulfonamide group : Confers antibacterial properties and is crucial for the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzene Sulfonamide Core : Sulfonation of 4-fluoro-2-methylbenzene introduces the sulfonamide group.
- Introduction of the Thiophene Moiety : The thiophene ring is coupled with the sulfonamide intermediate under controlled conditions.
- Final Modifications : Additional functional groups may be introduced through oxidation or substitution reactions to enhance biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have shown potent effects against sensitive cancer cells, suggesting that fluorinated derivatives may enhance therapeutic efficacy through mechanisms such as DNA adduct formation and enzyme inhibition .
The biological activity of this compound is mediated through interactions with specific molecular targets, including:
- Enzymes : The sulfonamide group can inhibit enzymes critical for cancer cell proliferation.
- Receptors : Binding to receptors involved in cell signaling pathways may alter cellular responses and induce apoptosis in cancer cells.
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
-
Antiproliferative Activity : A study reported that fluorinated derivatives exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating strong cytotoxic effects .
Compound Cell Line IC50 (µM) 4-Fluoro Compound MCF-7 0.65 Doxorubicin MCF-7 15.63 - Inhibition Studies : In vitro studies showed that compounds with similar structures inhibited specific cytochrome P450 enzymes in sensitive cancer cells, leading to increased expression of genes associated with drug metabolism and apoptosis .
Applications in Medicinal Chemistry
The unique structural characteristics of this compound make it a promising candidate for drug development targeting various diseases, particularly cancers and metabolic disorders. Its ability to selectively bind to carbonic anhydrase isoforms suggests potential applications in treating conditions like hypertension .
Q & A
Q. Basic
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for thiophene) and sulfonamide NH (δ 8.2–9.0 ppm).
- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).
- HRMS : Validate molecular formula (e.g., C14H15FNO2S2 requires exact mass 328.0532) .
How can overlapping NMR signals from fluorophenyl and thiophene groups be resolved?
Q. Advanced
- 2D NMR : HSQC and HMBC correlate proton-carbon couplings to distinguish thiophene C-H (δ 125–130 ppm) from fluorophenyl signals.
- Deuterated solvents : DMSO-d6 reduces signal broadening caused by hydrogen bonding with the sulfonamide group.
- Variable temperature NMR : Low temperatures (e.g., 173 K) enhance resolution of diastereotopic protons .
What computational methods predict binding modes to kinase targets?
Q. Basic
- Molecular docking : AutoDock Vina or Glide screens against crystal structures (e.g., PDB 3POZ).
- MD simulations : GROMACS validates stability of ligand-enzyme complexes over 100-ns trajectories.
- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
How can structure-activity relationship (SAR) studies improve selectivity for kinase inhibition?
Q. Advanced
- Substituent variation : Replace the 2-methyl group with bulkier tert-butyl to probe steric effects.
- Electrostatic tuning : Introduce electron-withdrawing groups (e.g., nitro) to enhance hydrogen bonding.
- Kinome-wide profiling : Test against panels of 100+ kinases to identify off-target liabilities .
What strategies ensure compound stability during long-term storage?
Q. Basic
- Storage conditions : Anhydrous DMSO at -20°C under argon minimizes hydrolysis.
- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC quantify decomposition .
How can low yields in the final coupling step be addressed during scale-up?
Q. Advanced
- Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic reactions.
- In situ analytics : FTIR monitors sulfonamide bond formation in real time.
- Catalyst recycling : Immobilized Pd nanoparticles reduce metal leaching and costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
